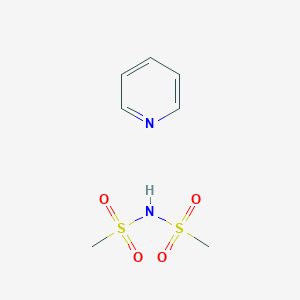![molecular formula C10H16Br2 B14376995 1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane CAS No. 88298-03-7](/img/structure/B14376995.png)
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis(2-bromoethyl)bicyclo[310]hexane is a bicyclic organic compound with the molecular formula C₁₀H₁₆Br₂ This compound is characterized by its unique bicyclo[310]hexane structure, which includes two bromine atoms attached to ethyl groups at the 1 and 5 positions of the bicyclic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane can be synthesized through a multi-step process involving the formation of the bicyclic ring followed by bromination. One common method involves the (3 + 2) annulation of cyclopropenes with aminocyclopropanes using an organic or iridium photoredox catalyst under blue LED irradiation . This reaction yields the bicyclic scaffold, which can then be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator to introduce the bromine atoms at the desired positions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atoms, yielding the corresponding bicyclic hydrocarbon.
Oxidation Reactions: Oxidation can introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the bicyclic ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Major Products
Substitution: Products with various functional groups replacing the bromine atoms.
Reduction: Bicyclo[3.1.0]hexane.
Oxidation: Hydroxylated or carbonylated derivatives of the bicyclic ring.
Wissenschaftliche Forschungsanwendungen
1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with unique structural features.
Material Science: Investigated for its potential use in the synthesis of novel materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis(2-bromoethyl)bicyclo[3.1.0]hexane in chemical reactions involves the reactivity of the bromine atoms and the strained bicyclic ring. The bromine atoms can participate in nucleophilic substitution reactions, while the ring strain can drive reactions such as cycloadditions and rearrangements. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.0]hexane: The parent hydrocarbon without bromine atoms.
1,5-Dibromobicyclo[3.1.0]hexane: Similar structure but with bromine atoms directly attached to the bicyclic ring.
Bicyclo[2.1.1]hexane: A related bicyclic compound with a different ring structure.
Uniqueness
1,5-Bis(2-bromoethyl)bicyclo[310]hexane is unique due to the presence of bromine atoms on ethyl groups attached to the bicyclic ring
Eigenschaften
CAS-Nummer |
88298-03-7 |
|---|---|
Molekularformel |
C10H16Br2 |
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
1,5-bis(2-bromoethyl)bicyclo[3.1.0]hexane |
InChI |
InChI=1S/C10H16Br2/c11-6-4-9-2-1-3-10(9,8-9)5-7-12/h1-8H2 |
InChI-Schlüssel |
SLXJHQDHSIWKQU-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2(C1)CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


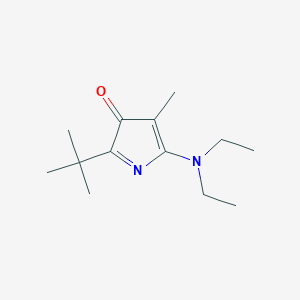
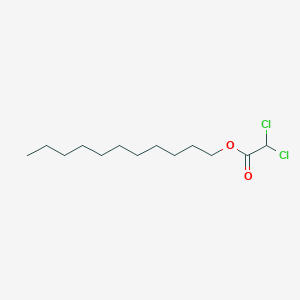
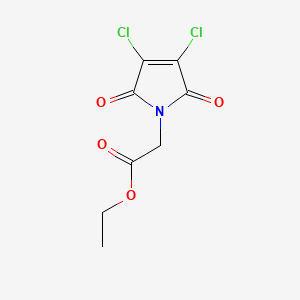

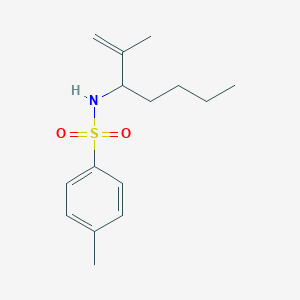
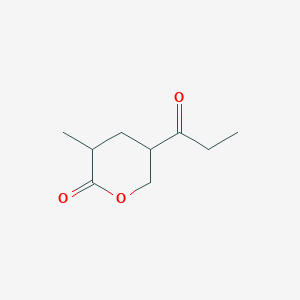
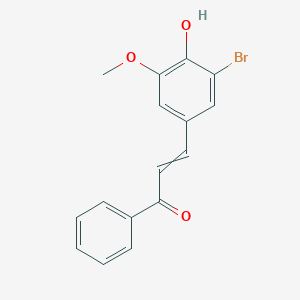
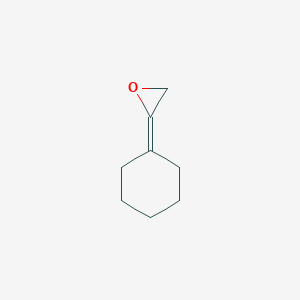
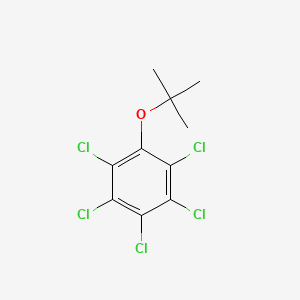
![8-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[5.1.0]octane](/img/structure/B14376981.png)
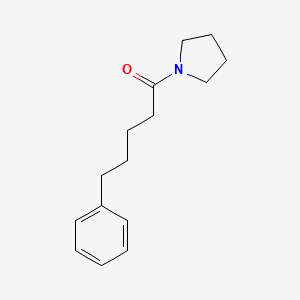

![1-Chloro-4-{[(methylsulfanyl)methoxy]methyl}benzene](/img/structure/B14376997.png)
